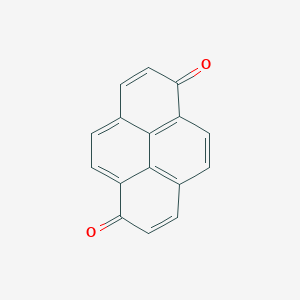

1,6-Pyrenedione

描述

Structure

3D Structure

属性

IUPAC Name |

pyrene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPSDOXLHBDCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C=CC4=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061967 | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-51-9 | |

| Record name | 1,6-Pyrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Pyrenequinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenequinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Pyrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrene-1,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRENEQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU5GO38I7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,6 Pyrenedione and Its Analogues

Oxidative Approaches to Pyrenedione Synthesis

Oxidative methods are common for the synthesis of pyrenediones from pyrene (B120774) precursors. These approaches utilize various oxidizing agents to introduce the carbonyl groups onto the pyrene core.

Oxidation of Pyrene Precursors

The direct oxidation of pyrene is a primary route to synthesize 1,6-pyrenedione. This process can be mediated by different chemical reagents.

Metal-catalyzed oxidation is one method employed for pyrenedione synthesis. For instance, the oxidation of pyrene using potassium dichromate (K₂Cr₂O₇) in a sulfuric acid solution has been reported to yield a mixture of this compound and 1,8-pyrenedione (B1214282). A reaction involving 10 g (49.5 mmol) of pyrene and 15 g (51.0 mmol) of K₂Cr₂O₇ dissolved in 100 mL of 4 M H₂SO₄, heated to 90°C and stirred for 6 hours, afforded this compound in 45% yield and 1,8-pyrenedione in 35% yield. rsc.org These isomers can then be separated, for example, by silica (B1680970) column chromatography using hexane/ethyl acetate (B1210297) as the eluent. rsc.org

Copper(II) tetrafluoroborate (B81430) hydrate (B1144303) (Cu(BF₄)₂·nH₂O) has also been explored as an oxidizing agent for pyrene derivatives. While studies on the direct oxidation of pyrene with Cu(BF₄)₂·nH₂O are noted, research has also investigated the oxidation of 1,6-diarylpyrene with this reagent, yielding derivatives of 1,6-pyrenequinone and 1,8-pyrenequinone, among other products. researchgate.net Cu(BF₄)₂·nH₂O is considered a potentially less hazardous oxidizing agent compared to reagents like CrO₃ or K₂Cr₂O₇ previously reported for 1,6- and 1,8-pyrenequinone synthesis. researchgate.net

Peroxide-mediated oxidation, particularly using hydrogen peroxide (H₂O₂), is another approach for the synthesis of this compound. Oxidation of pyrene using hydrogen peroxide in acetic acid has been reported to produce significant amounts of this compound alongside its isomer. smolecule.com Studies involving the use of H₂O₂ in acetonitrile (B52724) with a metal catalyst, such as Fe(bpmen)(OTf)₂, have also demonstrated the formation of this compound. rsc.org For example, a reaction using 200 mg (1 mmol) of pyrene with H₂O₂ (30 wt %) and Fe(bpmen)(OTf)₂ in a mixture of CH₂Cl₂, CH₃CN, and acetic acid at room temperature yielded this compound in varying yields depending on the catalyst concentration. With 5 mol % Fe(bpmen)(OTf)₂, a 14% yield of this compound was obtained, while increasing the catalyst to 15 mol % resulted in a 29% yield. rsc.org

Lead tetraacetate (Pb(OAc)₄) has been utilized as an oxidant in the synthesis of oxygenated pyrene derivatives. Oxidation of pyrene with lead tetraacetate in glacial acetic acid at room temperature for an extended period (92 hours) primarily yielded 1,6-diacetoxypyrene in 40-50% yield. govinfo.gov While this compound and 1,8-pyrenedione were also identified as products from pyrene oxidation, the use of lead tetraacetate has been noted in the context of synthesizing intermediates like 1-acetoxypyrene, which can subsequently be transformed into nitropyrene derivatives and potentially lead to pyrenediones through other reaction pathways. nih.gov

Electrosynthetic Techniques for Pyrenedione Formation

Electrosynthetic methods offer an alternative route for the oxidation of pyrene to form pyrenediones. These techniques involve the use of electrochemical cells to drive the oxidation process.

Electrosynthetic methods using carbon nanotube electrodes have shown promise for the oxidation of pyrene in aqueous solutions, potentially allowing for the selective production of this compound under controlled conditions. smolecule.com The electrochemical oxidation of pyrene immobilized on carbon nanotube electrodes in aqueous buffer solutions has been studied. researchgate.netresearchgate.netrsc.org ¹H-NMR spectroscopic studies of the product obtained from the electrosynthetic oxidation of pyrene on carbon nanotube electrodes in aqueous buffer solution revealed the formation of a mixture of this compound and 1,8-pyrenedione, typically in a 2:1 ratio. researchgate.netresearchgate.netscilit.comresearchgate.net This electrosynthesis is reported to be optimal at pH 2 using techniques like cyclic voltammetry or chronoamperometry. researchgate.netresearchgate.net The pyrenedione products formed on the electrode surface exhibit a well-defined redox system. researchgate.net The use of multi-walled carbon nanotubes (MWCNTs) as the electrode material has been demonstrated for the electrochemical oxidation of pyrene in pH 7 phosphate (B84403) buffer solution, resulting in the formation of a surface-confined quinone derivative. researchgate.net

Controlled Electrosynthesis for Isomer Selectivity

Electrochemical oxidation processes have been shown to produce pyrene-1,6-dione and pyrene-1,8-dione from pyrene. researchgate.net This process is initiated by the direct transfer of one electron from the adsorbed polycyclic aromatic hydrocarbon (PAH) to the electrode, generating pyrene cation radicals. researchgate.net This is followed by the formation of hydroxyquinones, dihydroxyquinones, and ultimately the pyrenediones. researchgate.net Previous studies have reported the formation of both this compound and 1,8-pyrenedione isomers during the electrochemical oxidation of pyrene. researchgate.net The observed variations in anodic peak potentials suggest electron and proton transfer are involved in this process. researchgate.net Controlling selectivity in organic electrosynthesis, particularly in mixed reaction mixtures, remains a challenge due to competing reaction pathways and varying reactivities. chemrxiv.org However, selectivity can be systematically controlled by balancing reaction kinetics and mass transport limitations. chemrxiv.org Pulsed electrolysis is a technique that can be used to strategically control these reaction regimes to favor the selectivity towards specific products. chemrxiv.org

Formation via Photodegradation Pathways

Photolytic Processes of Nitropyrenes

1,6- and 1,8-pyrenediones have been identified as photoproducts in the photodegradation of 1-nitropyrene (B107360) (1-NO2Py). nih.govacs.orgebi.ac.uknih.gov This process can occur in various media, including organic solvents and on atmospheric particulate matter models. nih.govacs.orgebi.ac.uknih.govnih.gov The quantum yields of these photoproducts show a significant dependence on the type of solvent used. nih.govacs.orgebi.ac.uknih.gov In solvents capable of donating a hydrogen atom, products like 1-hydroxypyrene (B14473) and hydroxynitropyrenes are formed in higher yields, resulting from abstraction and recombination reactions of the pyrenoxy radical, an intermediate formed via a nitro-nitrite rearrangement in nitroaromatics. nih.govacs.orgebi.ac.uknih.gov Oxygen is a key factor in the formation of pyrenediones from 1,8-dinitropyrene (B49389) in solution and on silica gel, although this is not the case for 1,6-dinitropyrene. nih.gov

Surface-Bound Photodegradation Mechanisms

Photodegradation of pyrene on surfaces like silica and alumina (B75360) can also lead to the formation of this compound and 1,8-pyrenedione. lookchem.comresearchgate.netacs.org On silica surfaces, 1,6-dihydroxypyrene, a derivative of this compound, is among the oxygenated products observed during the photodegradation of pyrene. lookchem.com The photolysis of pyrene at the solid/air interface of unactivated and activated silica gel yields mainly oxidized pyrene products, including this compound and 1,8-pyrenedione. acs.org The photodegradation rate on activated silica is slightly faster compared to unactivated silica. acs.org Mechanistic studies suggest that the pyrene cation radical is a precursor to photoproduct formation on silica, postulated to form via electron transfer from the excited state of pyrene to oxygen or by photoionization of pyrene. acs.org This cation radical then reacts with physisorbed water on the silica surface to produce the observed oxidation products. acs.org The presence of oxygen enhances the photodegradation of pyrene when adsorbed on Al2O3 or SiO2 due to the increased formation of reactive species like O2•- and HO• radicals. researchgate.net

Isolation and Purification Strategies for this compound Isomers

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic techniques are widely used for the separation and purification of this compound and its isomers. Column chromatography, particularly silica column chromatography, has been employed to separate mixtures of this compound and 1,8-pyrenedione obtained from the oxidation of pyrene. rsc.org Using an eluent mixture of hexane/ethyl acetate, this compound can be obtained as a yellow powder, and 1,8-pyrenedione as a red powder. rsc.org

High-performance liquid chromatography (HPLC) is another crucial technique for the separation and analysis of pyrenedione isomers. nih.govacs.orgebi.ac.uknih.gov Reverse phase (RP) HPLC methods with mobile phases containing acetonitrile, water, and phosphoric acid are suitable for the analysis of this compound. sielc.com For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com Smaller particle size columns (e.g., 3 µm) are available for faster Ultra-High Performance Liquid Chromatography (UPLC) applications. sielc.com This liquid chromatography method is scalable for preparative separation and isolation of impurities. sielc.com While complete separation of isomers can sometimes be challenging, optimized chromatographic methods, such as those using specific stationary phases and mobile phase compositions, can achieve enhanced resolution. cardiff.ac.uknih.govsielc.comhelixchrom.comlcms.cz For instance, the separation of isomers can be influenced by the ratio of mobile phase components and additives. sielc.comhelixchrom.com

Spectroscopic Elucidation of Isomeric Purity

Spectroscopic techniques are essential for the characterization and confirmation of the purity of isolated this compound isomers. researchgate.netlookchem.comacs.orgresearchgate.net Techniques such as UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide valuable information about the structure, composition, and purity of organic molecules. wikibooks.orgopenaccessjournals.comucsb.edusolubilityofthings.com

UV-Vis spectroscopy can be used to analyze the electronic transitions within the molecules and identify chromophores. openaccessjournals.comsolubilityofthings.com this compound and 1,8-pyrenedione isomers exhibit strong absorption bands in the visible region, with characteristic maximum wavelengths (λmax). researchgate.net For example, this compound has a λmax at 428 nm, while 1,8-pyrenedione has a λmax at 461 nm. researchgate.net

NMR spectroscopy, including 1H and 13C NMR, provides detailed information about the connectivity and environment of atoms within a molecule, which is crucial for confirming the structure and purity of isomers. openaccessjournals.comsolubilityofthings.comrsc.orgnih.govresearchgate.net Chemical shifts and coupling patterns in NMR spectra are unique to each isomer. rsc.orgnih.govresearchgate.net

Mass spectrometry characterizes the mass and fragmentation patterns of molecules, aiding in the identification and quantification of organic compounds. openaccessjournals.comucsb.edusolubilityofthings.comnih.gov HPLC-MS techniques are frequently used for the identification and quantification of pyrenediones among photodegradation products. nih.govacs.orgebi.ac.uknih.gov

IR spectroscopy can be used to identify functional groups present in the molecule through characteristic absorption bands. wikibooks.orgopenaccessjournals.comsolubilityofthings.com

Cyclic voltammetry can also provide insights into the electrochemical properties of the isomers, such as their reduction potentials. rsc.orgresearchgate.net

Below is a table summarizing some reported photophysical data for this compound and 1,8-pyrenedione:

| Photocatalyst | Ground State Reduction Potential (V vs SCE) | Excited State Redox Potential (V vs SCE) | λabs (nm) |

| This compound | -0.303 | 2.280 | 427 |

| 1,8-Pyrenedione | -0.347 | 2.118 | 461 |

Data derived from Source rsc.org. Note that the λabs values are slightly different from those mentioned in Source researchgate.net, highlighting potential variations based on experimental conditions.

Reaction Mechanisms and Chemical Transformations of 1,6 Pyrenedione

Redox Chemistry of the Pyrenedione Core

The pyrenedione core is central to the redox activity of 1,6-pyrenedione. It can act as an electron acceptor, undergoing reduction, or as a species involved in electron transfer processes smolecule.com.

Oxidative Reactivity Profiles

While this compound itself is an oxidized form of pyrene (B120774), it can be involved in oxidative processes, particularly in the context of its formation and participation in catalytic cycles. The oxidation of pyrene can yield both this compound and 1,8-pyrenedione (B1214282), with reaction conditions influencing the product distribution smolecule.com. For example, oxidation using hydrogen peroxide in acetic acid has been reported to produce significant amounts of this compound alongside its isomer smolecule.com. Studies involving hydroxyl radicals have also indicated that this compound can be formed under certain oxidative conditions smolecule.com.

Reductive Pathways and Product Formation (e.g., 1,6-Dihydroxypyrene)

This compound can undergo reduction. Under anaerobic conditions, benzo[a]pyrenediones, including the 1,6-isomer, are readily reduced by mild biological agents such as NAD(P)H, cysteamine, and glutathione (B108866) nih.govnih.gov. This reduction can lead to the formation of corresponding dihydroxypyrene species nih.govnih.gov. For instance, 1,6-dihydroxypyrene can arise from the reduction of this compound, which can occur under visible light irradiation lookchem.com. The interconversion between the dione (B5365651) and diol forms proceeds through one-electron steps, with semiquinone radicals detected as intermediates at high pH nih.govnih.gov.

The reduction of pyrenediones, including this compound, can be achieved through various methods, including photochemical and electrochemical processes lookchem.com. 1,6-Dihydroxypyrene is a dihydroxy derivative of pyrene formed through photochemical or electrochemical oxidation processes lookchem.com.

Photocatalytic Reactivity and Mechanisms

This compound exhibits photocatalytic activity, particularly in oxygenation reactions researchgate.netmdpi.com. This involves the absorption of light energy to facilitate chemical transformations nih.gov.

Oxygenation Reactions Catalyzed by Pyrenediones

Pyrenediones, including the 1,6-isomer, have been identified as efficient photocatalysts for various oxygenation reactions under visible light irradiation researchgate.netmdpi.comdntb.gov.ua. These reactions can include the epoxidation of electron-deficient olefins, oxidative hydroxylation of organoborons, and oxidation of sulfides researchgate.netdntb.gov.ua. The efficiency of this compound as a metal-free photocatalyst for the selective oxygenation of 1,1-dicyanoalkenes to epoxides has been explored, proceeding with good to excellent yields and high functional group tolerance under blue LED irradiation mdpi.com.

In Situ Generation of Reactive Oxygen Species (e.g., H2O2)

A key aspect of the photocatalytic activity of pyrenediones is their ability to generate reactive oxygen species (ROS) in situ lookchem.comresearchgate.netresearchgate.net. Substantial amounts of hydrogen peroxide (H₂O₂) can be produced during the autooxidation of dihydroxypyrenes, which are formed from the reduction of pyrenediones nih.govnih.gov. Other ROS, such as superoxide (B77818) and hydroxyl radicals, are also likely formed transiently during these processes nih.govnih.gov. The generation of H₂O₂ from pyrenediones under visible light irradiation has been reported lookchem.comresearchgate.net.

Reactive oxygen species are highly reactive chemicals formed from diatomic oxygen, water, and hydrogen peroxide, and include superoxide (O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (OH•), and singlet oxygen (¹O₂) wikipedia.org. These species play a significant role in various chemical and biological processes, including the photodegradation of organic pollutants wikipedia.org.

Mechanisms of Electron Transfer in Photocatalysis

Photocatalysis involving pyrenediones often proceeds via electron transfer mechanisms smolecule.comresearchgate.netnih.govresearchgate.net. Photocatalysts can promote radical reactions through electron transfer between the photocatalyst and a substrate or a sacrificial species upon light excitation beilstein-journals.org. In the case of pyrenediones, electron transfer processes are crucial for their role as redox mediators and photocatalysts smolecule.comresearchgate.netresearchgate.net.

Studies on related quinone systems, such as benzo[a]pyrenediones, indicate that their interconversions with the corresponding diols proceed by one-electron steps involving semiquinone radicals nih.govnih.gov. This suggests a similar one-electron transfer pathway can be involved in the redox and photocatalytic cycles of this compound. Electron transfer from an excited state of a photocatalyst to a substrate can generate radical ions, which then undergo further reactions nih.govbeilstein-journals.org.

Interaction Dynamics in Biological Mimicry Systems

The redox activity of this compound makes it relevant in the study of biological mimicry systems, where it can participate in electron transfer processes analogous to those occurring in enzymatic reactions.

Electron Transfer Processes in Enzymatic Reactions

Electron transfer is a fundamental process in many enzymatic reactions, particularly those involving oxidoreductases. This compound can engage in reversible oxidation-reduction cycles, which are central to its function in facilitating electron transport in certain biological mimicry contexts nih.gov. Studies have evaluated its role in enzymatic reactions, highlighting its capacity to facilitate electron transfer processes crucial for bioelectrochemical applications smolecule.com. Benzo[a]pyrenediones, including the 1,6-isomer, have been shown to undergo reversible, univalent oxidation-reduction cycles involving the corresponding dihydrodiols and intermediate semiquinone radicals. These compounds can be reduced by biological agents such as NAD(P)H, cysteamine, and glutathione, and the reduced forms are rapidly autoxidized in the presence of air, producing hydrogen peroxide and potentially other reactive oxygen species nih.gov. Benzo[a]pyrenediones can also act as electron-acceptor substrates for enzymes like NADH dehydrogenase, functioning as cyclic oxidation-reduction couples that link NADH and molecular oxygen in the continuous production of hydrogen peroxide nih.gov.

This compound as a Redox Mediator for FAD-Dependent Enzymes

Flavin adenine (B156593) dinucleotide (FAD) is a redox-active coenzyme involved in numerous enzymatic reactions wikipedia.orgwikipedia.org. FAD-dependent enzymes often require redox mediators to facilitate electron transfer between the enzyme's active site and an electrode surface in bioelectrochemical applications like biosensors and biofuel cells nih.gov. This compound has been identified as a particularly efficient redox mediator for electron transfer between FAD-dependent glucose dehydrogenase (FAD-GDH) and carbon nanotube-based electrodes researchgate.netscilit.comresearchgate.net.

The electrosynthetic oxidation of pyrene in aqueous buffer solution can yield a mixture containing this compound, which acts as a redox mediator researchgate.netresearchgate.net. The formed pyrenedione exhibits a surface-bound redox system and demonstrates excellent electron transfer kinetics with FAD-GDH researchgate.net. The π-system of pyrenedione is thought to enhance stability through improved stacking behavior with carbon nanotube walls compared to other mediators like naphthoquinone researchgate.net.

Research has investigated the efficiency of various quinones, including those structurally related to this compound, in the electrochemical oxidation of FAD-GDH. The bimolecular oxidation rate constants for these mediators with FAD-GDH can vary significantly depending on the formal potential of the mediator nih.gov. The electron transfer kinetics are primarily influenced by the mediator's formal potential (which dictates the driving force for electron transfer) and the distance between the mediator's redox-active site and the FAD site of the enzyme nih.gov.

| Mediator Type | Example Mediator | pH | Bimolecular Rate Constant (M⁻¹·s⁻¹) | Reference |

| Quinone | Varied Quinones | 7.0 | 10⁶ to 10⁸ | nih.gov |

| Pyrenedione | This compound | 7 | Excellent kinetics | researchgate.net |

| Naphthoquinone | 1,4-Naphthoq. | 7 | Lower stability vs. Pyrenedione | researchgate.net |

Note: The table summarizes findings regarding the efficiency of different mediator types with FAD-GDH. Specific rate constants for this compound were described as providing "excellent electron transfer kinetics" researchgate.net, falling within the general range observed for quinone mediators nih.gov.

Interfacial Electron Transfer Studies

Interfacial electron transfer (IET) is a critical process at the interface between different materials or molecules, relevant in areas such as solar energy conversion and bioelectrochemistry scielo.bruu.se. This compound has been utilized in studies probing intermolecular communication at surfaces researchgate.net. The electrochemical properties of this compound make it suitable for incorporation into electrode materials, such as carbon nanotubes, to facilitate electron transfer processes researchgate.netresearchgate.net. Studies involving pyrene derivatives, including the 1,6- and 1,8-pyrenedione chromophores, have explored intramolecular charge transfer (ICT) and interfacial charge transfer dynamics researchgate.netacs.org. Understanding the dynamics of IET is essential for developing molecular devices and biosensors scielo.br.

Advanced Characterization Techniques for 1,6 Pyrenedione

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,6-Pyrenedione in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the proton and carbon frameworks.

Proton NMR (¹H NMR) is employed to identify the chemical environment of the hydrogen atoms in the this compound molecule. The number of signals, their splitting patterns (multiplicity), and their chemical shifts (δ) are indicative of the unique proton positions on the aromatic rings. Experimental data has been reported in different deuterated solvents, showing slight variations in chemical shifts due to solvent effects.

For instance, in deuterated chloroform (B151607) (CDCl₃), the proton signals for this compound have been characterized. rsc.org In separate analyses using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a distinct set of chemical shifts was recorded, confirming the structure through a consistent pattern of signals. rsc.org The compound typically exhibits a series of doublets and triplets corresponding to the coupled protons on the pyrene (B120774) backbone.

¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in DMSO-d₆ (Hz) |

|---|---|---|---|---|

| H | 8.49 | 8.06 | Doublet (d) | 9.1 |

| H | 7.83 | 7.97 | Doublet (d) | 8.3 |

| H | 7.68 | 7.88 | Doublet (d) | 9.1 |

| H | 6.71 | 7.52 | Doublet (d) | 8.2 |

Note: Proton assignments are based on published data and may vary in specific literature. Data sourced from references rsc.orgrsc.org.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. This technique is particularly useful for identifying the carbonyl carbons, which resonate at a significantly different chemical shift compared to the aromatic (sp²) carbons.

Reported ¹³C NMR data for this compound in CDCl₃ reveals signals corresponding to the aromatic and carbonyl carbons. rsc.org A similar analysis in DMSO-d₆ shows a set of eight distinct signals, consistent with the molecule's symmetry, and includes the downfield signals characteristic of the two equivalent carbonyl groups. rsc.org

¹³C NMR Chemical Shifts (δ) for this compound

| Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|

| 185.5 | 151.06 |

| 141.2 | 125.96 |

| 133.9 | 125.59 |

| 130.9 | 124.41 |

| 130.8 | 124.30 |

| 130.4 | 118.61 |

| 130.2 | 117.87 |

| 127.7 | 113.19 |

Note: Data sourced from references rsc.orgrsc.org. The signals represent the unique carbon environments in the molecule.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous structural confirmation.

HMQC/HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each proton to its corresponding carbon in the pyrene framework.

HMBC: This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing the molecular structure together, as it can show connectivity between a proton and carbons in neighboring rings, as well as the crucial correlation to the non-protonated carbonyl carbons, confirming their position in the skeleton.

These 2D techniques are standard for the complete and accurate assignment of NMR signals in complex polycyclic aromatic compounds and their derivatives. researchgate.net

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy techniques probe the energy levels of electrons and molecular vibrations within this compound, providing insights into its color, electronic structure, and photophysical behavior.

UV-Vis spectroscopy measures the absorption of light by this compound as a function of wavelength. The compound's characteristic yellow color is due to its absorption of light in the visible region of the electromagnetic spectrum. rsc.org Studies have shown that the formation of this compound as a photodegradation product of other pyrene derivatives, such as 1,6-dinitropyrene, results in an increased absorbance in the 425 to 700 nm range. nih.gov The absorption spectrum is characterized by π-π* transitions within the extended conjugated system of the pyrene core. nih.govnih.gov

Fluorescence spectroscopy is a sensitive technique used to study the photoluminescent properties of molecules. While the parent compound, pyrene, is known for its strong fluorescence, the introduction of two carbonyl groups in this compound significantly alters its electronic properties and thus its emission behavior. The carbonyl groups can provide pathways for non-radiative decay, which often leads to a lower fluorescence quantum yield compared to the parent hydrocarbon.

Studies involving pyrene derivatives utilize fluorescence measurements to track reactions and probe molecular environments. rsc.orgsci-hub.se For instance, the temperature dependence of fluorescence quantum yield is a known characteristic of planar chromophores. sci-hub.se However, while the fluorescence properties of many pyrene systems are well-documented, specific fluorescence quantum yield values for this compound in solution are not extensively detailed in the analyzed literature. The technique remains critical for comparing the emissive properties of this compound to other related quinones and pyrene derivatives.

Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental formula directly from its mass.

For this compound (C₁₆H₈O₂), HRMS provides a measured mass that can be distinguished from other compounds with the same nominal mass but different elemental compositions. This capability is critical for confirming the identity of synthesized or isolated material and for analyzing complex mixtures where isobaric interferences may be present.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₈O₂ | - |

| Nominal Mass | 232 Da | - |

Hyphenated techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are powerful for the separation, detection, and quantification of this compound in various matrices. nih.govmdpi.com HPLC separates the compound from a mixture, and the MS provides highly sensitive and selective detection.

Methods for the analysis of this compound using reverse-phase (RP) HPLC have been developed. sielc.comsielc.com These methods effectively separate this compound from its isomer, 1,8-pyrenedione (B1214282). For compatibility with mass spectrometry, the mobile phase composition is critical. While acids like phosphoric acid can be used with UV or fluorescence detectors, volatile organic acids such as formic acid are required for MS detection to ensure proper ionization in the source. sielc.comsielc.com An HPLC-electrospray-mass spectrometry method has been successfully used to identify dioxygenated pyrene metabolites, including pyrene diones, in urine samples. nih.gov

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column Type | Reverse Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and Water sielc.com |

| Additive (for MS) | Formic Acid sielc.com |

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. As a quinone, it can undergo reversible or quasi-reversible reduction and oxidation processes. These studies are crucial for applications where the compound acts as a redox mediator.

Research has shown that this compound, often in a mixture with its 1,8-isomer, is an efficient redox mediator for electron transfer with enzymes like FAD-dependent glucose dehydrogenase (FAD-GDH). researchgate.net Cyclic voltammetry studies reveal the redox potentials at which the quinone is reduced to a hydroquinone (B1673460) and subsequently re-oxidized. The stability of the compound over multiple redox cycles can also be assessed, which is vital for its application in biosensors and biofuel cells. researchgate.net The electrochemical behavior, including the peak potentials and currents, is dependent on factors like the electrode material, pH of the electrolyte, and scan rate. researchgate.netabechem.com

Table 4: Summary of Electrochemical Findings for Pyrenediones

| Technique | Finding | Application Context | Source |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Efficient redox mediation observed. | FAD-GDH based bioanodes | researchgate.net |

| Electrosynthesis | Can be synthesized via electrochemical oxidation of pyrene on carbon nanotube electrodes. | Biofuel cells, Biosensors | researchgate.net |

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. It provides information on the thermodynamics of electron transfer processes through the determination of standard redox potentials. uni.lulibretexts.org In this technique, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. The potential at which a peak in the current occurs corresponds to the reduction or oxidation of the analyte. libretexts.org

For organic molecules like this compound, cyclic voltammetry can be used to determine half-peak potentials, which are valuable for assessing the thermodynamics of electron-transfer processes. uni.lursc.org The redox potentials of quinones are of particular interest due to their role as electron acceptors in various chemical and biological systems. nih.gov While specific redox potential values for this compound are not extensively detailed in the provided literature, the technique is fundamental to characterizing its electrochemical identity. The general methodology involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential to observe the oxidation and reduction peaks.

Electrochemical Behavior and Stability Studies

The electrochemical behavior and stability of this compound are critical for its potential use in applications such as electrochemical mediators in bioelectrochemical systems. Research has indicated that this compound exhibits efficient electron transfer capabilities. Its stability can be assessed by performing multiple cycles in cyclic voltammetry and observing changes in the catalytic current. A stable catalytic current over numerous cycles would suggest good electrochemical stability.

Studies on similar quinone derivatives can provide insights into the expected behavior of this compound. For instance, the electrochemical properties of various organic substrates are often compared to understand their relative stability and reactivity. rsc.org The stability of this compound is a key factor in its suitability for applications requiring robust redox mediators.

X-ray Diffraction and Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure

While a specific single-crystal X-ray structure for this compound is not available in the provided search results, the technique remains the gold standard for elucidating its solid-state architecture. For pyrene derivatives, single-crystal X-ray analysis has been used to understand their packing and helical structures. chemicalbook.com The analysis of pyrophoric or air-sensitive crystals, which can be challenging, often involves special handling techniques to protect the sample during data collection. nih.gov

Supramolecular Assembly Characterization

The study of how molecules self-assemble into larger, ordered structures is known as supramolecular chemistry. The pyrene moiety is a well-known building block for creating such assemblies due to its hydrophobic nature and tendency to form exciplexes. nih.gov

Research has shown that the substitution pattern on the pyrene core significantly influences the resulting supramolecular structures. nih.gov For example, DNA conjugates modified with 1,6- and 1,8-dialkynyl pyrene isomers have been observed to self-organize into multilamellar vesicles. nih.gov In contrast, the 2,7-dialkynyl pyrene isomer forms spherical aggregates under similar conditions. nih.gov These assemblies are often driven by hydrophobic interactions between the aromatic pyrene units. nih.gov The characterization of these nanostructures is typically performed using techniques such as atomic force microscopy (AFM), dynamic light scattering (DLS), and cryo-electron microscopy (cryo-EM). nih.gov

The co-assembly of pyrene-based donor molecules with acceptor molecules like naphthalenediimide can be triggered by changes in pH, leading to the formation of hydrogels. The driving forces for such assemblies include charge-transfer interactions and hydrogen bonding. rsc.org

| Property | Description | Source |

| Molecular Formula | C₁₆H₈O₂ | lookchem.com |

| Molecular Weight | 232.238 g/mol | lookchem.com |

| CAS Number | 1785-51-9 | lookchem.com |

| Appearance | Orange (during chromatographic elution) | |

| Boiling Point | 479.2°C at 760 mmHg | lookchem.com |

| Flash Point | 177.8°C | lookchem.com |

| Density | 1.439 g/cm³ | lookchem.com |

Computational and Theoretical Investigations of 1,6 Pyrenedione

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the electronic structure and excited-state dynamics of 1,6-pyrenedione. These computational approaches offer a molecular-level perspective that complements experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the electronic structure of pyrene (B120774) and its derivatives, providing a basis for understanding the properties of this compound. Studies have shown that the positions of substitution on the pyrene core significantly influence the electronic properties. DFT calculations indicate that the 1, 3, 6, and 8 positions of the pyrene ring are the most electronically active sites. Specifically for 1,6-disubstituted pyrenes, the introduction of functional groups at these positions alters the energy levels of the frontier molecular orbitals.

In the context of this compound, the electron-withdrawing nature of the two carbonyl groups is expected to significantly lower the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to the parent pyrene molecule. This reduction in orbital energies contributes to the compound's character as a good electron acceptor. The molecular orbital of the HOMO in pyrene derivatives possesses both σ and π character, while the LUMO is primarily composed of π* density. nih.gov The HOMO-LUMO gap is a critical parameter that influences the chemical reactivity and the wavelength of maximum absorption. For a related compound, 2-(pyren-1-yl)-1H-benzimidazole, the HOMO–LUMO gap was calculated to be 0.273 atomic units. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their absorption and emission spectra. researchgate.net For this compound, TD-DFT calculations have been particularly valuable in interpreting its photophysical properties.

A significant study compared the photophysical properties of this compound (PD) with phenalenone (PN) and benzo[cd]pyren-5-one (BP). This research highlighted that the more extensive π-network of this compound results in its one-photon absorption spectrum extending to longer wavelengths compared to phenalenone. acs.org High-level calculations, including TD-DFT, have been successful in modeling the key features of the experimental one- and two-photon absorption spectra of this compound. acs.org The ramifications of the molecule's symmetry are reportedly well-reflected in both the calculated and experimental spectra. acs.org

These studies have established that this compound is an efficient photosensitizer for the production of singlet oxygen. acs.org The use of TD-DFT helps in understanding the nature of the electronic transitions involved in this process. While the full computational data from these studies, including specific excitation energies and oscillator strengths, were not available for this review, the findings confirm the utility of TD-DFT in characterizing the excited states of this compound.

Table 1: Calculated Excited State Properties of this compound (Illustrative) (Note: Specific values from the primary literature could not be retrieved for this review. The table below is a placeholder to illustrate the type of data generated from TD-DFT calculations.)

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | Data not available | Data not available | Data not available |

| S2 | Data not available | Data not available | Data not available |

| T1 | Data not available | N/A | Data not available |

| T2 | Data not available | N/A | Data not available |

Mechanistic Probing via Computational Modeling

Computational modeling has been applied to understand the formation of this compound from its parent hydrocarbon, pyrene. These studies provide insights into the potential reaction pathways and intermediates.

Reaction Pathway Elucidation

The oxidation of pyrene to this compound has been a subject of interest, particularly in the context of metabolism and environmental degradation of polycyclic aromatic hydrocarbons (PAHs). Experimental and computational studies suggest a multi-step reaction pathway.

The initial step in the oxidation of pyrene is the formation of 1-hydroxypyrene (B14473). nih.govnih.gov This is followed by further oxidation to form 1,6-dihydroxypyrene. nih.govnih.gov Subsequent oxidation of 1,6-dihydroxypyrene leads to the final product, this compound. researchgate.net A proposed mechanism for the electrochemical oxidation of pyrene also identifies the formation of hydroxyquinones and dihydroxyquinones as intermediates leading to this compound and its isomer, 1,8-pyrenedione (B1214282). researchgate.net Molecular docking analyses in enzymatic systems support the preferential orientation of pyrene and its derivatives in a way that facilitates oxidation at the 1, 6, and 8 positions. nih.govnih.gov

A proposed pathway for the formation of pyrene quinones from 1-hydroxypyrene involves intermediates such as pyrene quinone imine and hydroxypyrene quinone, with the onset of oxidation observed at around 400 mV in electrochemical studies. researchgate.net

Transition State Analysis

Molecular Dynamics and Simulation Studies

There is a notable lack of molecular dynamics (MD) and simulation studies specifically focused on this compound in the current scientific literature. MD simulations could provide valuable insights into the behavior of this compound in different environments, such as in solution or interacting with biological membranes.

For the parent compound, pyrene, MD simulations have been used to study its location, alignment, and mobility within lipid bilayers. acs.org These studies show that pyrene prefers to reside inside the lipid membrane near the headgroups. acs.org Other MD simulations have investigated the solubilization of pyrene in micelles and the formation of pyrene dimers in aqueous solution. researchgate.net While these studies on pyrene provide a methodological framework, similar investigations on this compound would be necessary to understand how the introduction of the carbonyl groups affects its interactions and dynamics in condensed phases. The absence of such studies indicates a potential area for future research.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is crucial for understanding the condensed-phase behavior of organic molecules. For pyrene derivatives, π-π stacking is a dominant attractive force, alongside other interactions such as electrostatic and van der Waals forces. Computational methods like Density Functional Theory (DFT) with dispersion corrections (e.g., ωB97X-D4) and high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to accurately calculate interaction energies. chemrxiv.org

In a study of pyrene and its oxides, the dimerization of pyrene-4,5-dione (B1221838) was investigated using a combination of computational methods to explore the geometries and energies of homodimers. chemrxiv.org The Conformer-Rotamer Ensemble Sampling Tool (CREST) combined with the semi-empirical GFN2-xtb method was used for an initial exploration of possible dimer conformations. chemrxiv.org Subsequently, the geometries and energies were refined at a higher level of theory, ωB97X-D4/def2-TZVP, incorporating solvation effects using the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD). chemrxiv.org

These computational approaches reveal that the introduction of oxygen atoms in the pyrene core, as in pyrenediones, generally leads to stronger intermolecular interactions compared to the parent pyrene molecule. chemrxiv.org The binding energy and free energy of dimerization for pyrene-4,5-dione have been reported to be significantly different from those of pyrene, indicating the substantial electronic impact of the carbonyl groups on the intermolecular potential. chemrxiv.org For instance, one study reported a binding energy of 79.53 kJ/mol and a free energy of dimerization of -17.50 kJ/mol for pyrene-4,5-dione in the gas phase, based on crystal structure geometries. chemrxiv.org

The interactions in quinone-containing systems are not purely based on dispersion. A systematic study of π-stacking interactions has shown that for quinoid rings, the electrostatic or multipolar component of the interaction is significant. nih.gov This is in contrast to interactions between aromatic systems where dispersion forces are often the primary contributor. nih.gov

A summary of computational methods often employed in the study of such intermolecular interactions is presented below:

| Computational Method | Purpose |

| DFT (e.g., ωB97X-D4) | Geometry optimization and calculation of interaction energies, including dispersion effects. |

| CCSD(T) | High-accuracy "gold standard" calculation of interaction energies for benchmarking DFT results. |

| CREST/GFN2-xtb | Exploration of the conformational space to find stable dimer geometries. |

| CPCM/SMD | Implicit solvation models to simulate the effect of a solvent on molecular interactions. |

| Molecular Dynamics (MD) | Simulation of the time-evolution of a system of molecules to study dynamic processes. |

This table is generated based on methodologies reported in the study of related pyrene compounds and general computational chemistry practices.

Self-Assembly Simulations

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Computational simulations, particularly molecular dynamics (MD), are instrumental in elucidating the mechanisms and pathways of self-assembly. These simulations can predict how individual molecules of this compound might aggregate in solution or on a surface to form larger nanostructures.

While specific MD simulations of this compound self-assembly are not prominently featured in the searched literature, the principles can be inferred from studies on related systems. For instance, the self-assembly of pyrene derivatives on surfaces has been investigated using a combination of Scanning Tunneling Microscopy (STM) and DFT calculations. rsc.org These studies reveal how substituent groups and intermolecular forces dictate the formation of highly ordered two-dimensional structures. rsc.org

The general approach in simulating self-assembly involves placing a number of molecules in a simulation box, often with a solvent, and observing their behavior over time as governed by a force field. The analysis of the simulation trajectories can reveal the formation of dimers, oligomers, and larger aggregates, providing insights into the thermodynamics and kinetics of the self-assembly process. nih.gov

For complex organic molecules like pyrenediones, the initial step in self-assembly is often the formation of a dimer, which then serves as a nucleus for further growth. chemrxiv.org The stability and geometry of this initial dimer, as analyzed through intermolecular interaction calculations, are therefore critical in determining the final self-assembled structure. The balance of π-π stacking, hydrogen bonding (if applicable), and electrostatic interactions will direct the molecules into specific arrangements, such as the herringbone or slipped-parallel packing commonly observed in the crystals of polycyclic aromatic hydrocarbons.

A hypothetical simulation of this compound self-assembly would likely show a propensity for the planar molecules to stack, driven by the strong π-π interactions of the pyrene core. The polar carbonyl groups would introduce additional electrostatic interactions, potentially leading to more complex and directional arrangements compared to unsubstituted pyrene.

| Simulation Technique | Information Gained |

| Molecular Dynamics (MD) | Dynamic behavior of aggregation, pathways of self-assembly, and structure of resulting aggregates. |

| Monte Carlo (MC) | Thermodynamic properties of self-assembled systems and prediction of stable structures. |

| DFT on periodic systems | Electronic structure and optimized geometry of crystalline or surface-adsorbed structures. |

This table outlines common computational techniques used to study self-assembly processes.

Research on 1,6 Pyrenedione in Advanced Materials and Functional Systems

Organic Electronics Applications

Pyrene-based materials, including low-molecular-weight organic molecules and polymers, have been successfully utilized as active components in a range of molecular electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. uky.edu The disubstitution of the pyrene (B120774) core, particularly at the 1,6- and 1,8- positions, has been a key area of investigation for creating novel molecular architectures for organic electronics. uky.edu

The pyrene moiety is a foundational element in the design of organic semiconductors due to its inherent charge-transporting capabilities. uky.edu The modification of the pyrene ring through substitution is a primary strategy for tuning the electronic structure and photophysical properties of the resulting materials. researchgate.net While pyrene itself has been used as a p-type semiconductor in OFETs, the introduction of strong electron-withdrawing groups, such as the dione (B5365651) functionalities in 1,6-pyrenedione, is a common strategy to create n-type organic semiconductors. These materials are essential for the fabrication of complementary circuits and for improving the efficiency of various organic electronic devices.

The electronic properties of pyrene derivatives are profoundly influenced by the substitution pattern. The introduction of substituents alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's charge injection and transport characteristics. For instance, the strategic placement of functional groups can destabilize the ground state through orbital partitioning, which is a method to control the electronic properties. researchgate.net The dione groups in this compound are expected to significantly lower the LUMO energy level, making it a potential candidate as an electron-accepting (n-type) material. This characteristic is highly sought after for balancing charge transport in various organic electronic devices.

Pyrene derivatives are extensively researched for their applications as emissive and charge-transport materials in OLEDs. google.com A significant challenge in using pyrene-based molecules for blue OLEDs is the strong tendency of the planar pyrene moieties to form excimers in the solid state, which causes a redshift in the emission spectrum and a decrease in fluorescence efficiency. nih.gov Much research has focused on preventing this aggregation by attaching bulky substituents to the pyrene core. google.comnih.gov

While specific device data for this compound is not prevalent, related substituted pyrene systems demonstrate the potential of this structural class. For example, polymers incorporating 1,6- or 1,8-disubstituted pyrene units have been developed for use in OLEDs. google.com Furthermore, pyrene derivatives functionalized with benzimidazole (B57391) and other groups have been synthesized to act as efficient, pure blue emitters by reducing intermolecular aggregation. nih.gov An OLED device using a non-doped emissive layer of a pyrene-benzimidazole derivative (Compound B) achieved an external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m². nih.gov The high charge carrier transporting ability of pyrene has also been leveraged in OFETs, including ambipolar and light-emitting transistors. uky.edu

| Pyrene Derivative Type | Device Application | Key Performance Metric | CIE Coordinates (x, y) | Source |

|---|---|---|---|---|

| Pyrene-Benzimidazole (Compound B) | OLED (Emissive Layer) | Max EQE: 4.3%; Max Luminance: 290 cd/m² | (0.1482, 0.1300) | nih.gov |

| 2,7-Functionalized Pyrene | OLED (Guest Emitter) | EQE: 3.1% | (0.16, 0.024) (in solution) | researchgate.net |

In the realm of organic photovoltaics (OPVs), pyrene derivatives have been explored as both electron-donating and electron-accepting materials. The performance of these devices is critically dependent on the electronic properties and morphology of the active layer components. Pyrene end-capped oligothiophenes have been synthesized and used as donor materials in bulk heterojunction solar cells. rsc.org A device based on 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene (3s) as the donor and PC₇₁BM as the acceptor achieved a power conversion efficiency (PCE) of 1.20%. rsc.org

Conversely, the electron-accepting potential of pyrene-functionalized molecules has been investigated by attaching them to fullerene cores. mdpi.com While fullerene derivatives remain the benchmark acceptors, research into non-fullerene acceptors is a major focus in the field. The electron-deficient character of this compound suggests its potential as a non-fullerene acceptor material or as a building block for more complex acceptor molecules. The energy levels of the HOMO and LUMO orbitals are crucial for determining the open-circuit voltage (Voc) and the efficiency of charge separation at the donor-acceptor interface. Studies on C₆₀ fullerene derivatives with an attached pyrenyl substituent have shown that the type of aryl substituent strongly influences the energy conversion efficiency, which was recorded at 1.95% for a pyrenyl-C61-butyric acid methyl ester derivative. mdpi.com

| Pyrene-Based Material | Role in Solar Cell | Device Structure | Power Conversion Efficiency (PCE) | Source |

|---|---|---|---|---|

| 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene (3s) | Donor | 3s:PC₇₁BM | 1.20% | rsc.org |

| epa.govepa.gov-pyrenyl-C61-butyric acid methyl ester | Acceptor | Not specified | 1.95% | mdpi.com |

The optoelectronic properties of pyrene-based materials can be systematically tuned by modifying the pyrene core. uky.eduresearchgate.net The introduction of the two carbonyl groups in this compound fundamentally alters the electronic distribution of the parent pyrene molecule. These electron-withdrawing groups lower the energy levels of both the HOMO and LUMO, but the effect is typically more pronounced on the LUMO. This leads to a reduced energy gap and a shift in the absorption and emission spectra.

Computational studies on pyrene-benzimidazole derivatives have demonstrated that increasing the steric hindrance through substitution can effectively decrease the degree of crystallinity and intermolecular aggregation, leading to purer blue emission. nih.gov The study revealed a significant energy gap between the first excited singlet state (S₁) and the first triplet state (T₁), ranging from 0.93 eV to 1.26 eV depending on the substitution pattern. nih.gov For this compound, the rigid, planar structure combined with the polar carbonyl groups is expected to promote strong intermolecular interactions, including π-π stacking and dipole-dipole interactions. While this can be detrimental to emissive applications, it can be advantageous for charge transport in semiconductor applications by facilitating ordered molecular packing. Further chemical modification of the this compound core would be necessary to balance solubility, processability, and solid-state packing for optimal device performance.

Supramolecular Assembly and Nanostructured Materials

The tendency of polyaromatic hydrocarbons to engage in non-covalent interactions makes them excellent building blocks for supramolecular chemistry and the bottom-up fabrication of nanostructured materials. unibe.ch The defined geometry and electronic nature of the pyrene core allow it to direct the formation of highly ordered assemblies.

Derivatives of 1,6-pyrene have been shown to be effective building blocks for creating ordered supramolecular nanostructures. nih.govresearchgate.net In one notable study, DNA oligonucleotides were functionalized at their 3'-ends with pyrene isomers, including a 1,6-dialkynyl pyrene derivative. nih.gov These "sticky" hydrophobic ends drive the self-assembly of the DNA duplexes into larger structures. nih.gov

The specific substitution pattern of the pyrene core was found to have a dramatic influence on the morphology of the resulting nano-objects. nih.govresearchgate.net DNA conjugates modified with 1,6- and 1,8-dialkynyl pyrene isomers self-organized into multilamellar vesicles with diameters ranging from 50 to 300 nm. nih.gov In contrast, the 2,7-pyrene isomer exclusively formed spherical nanoparticles. nih.govresearchgate.net This demonstrates that the geometry of the 1,6-pyrene core directs a specific packing arrangement that favors the formation of lamellar sheets, which then curve and close to form vesicles. These findings highlight the potential of using the 1,6-pyrene scaffold to program the self-assembly of complex, functional nanostructures.

| Pyrene Isomer (in DNA conjugate) | Observed Nanostructure Morphology | Typical Diameter | Source |

|---|---|---|---|

| 1,6-dialkynyl pyrene | Multilamellar Vesicles | 50 - 300 nm | nih.gov |

| 1,8-dialkynyl pyrene | Multilamellar Vesicles | 50 - 300 nm | nih.gov |

| 2,7-dialkynyl pyrene | Spherical Nanoparticles | 50 - 300 nm | nih.gov |

Non-Covalent Interactions in Supramolecular Architectures

The formation of complex and functional supramolecular assemblies is governed by a variety of non-covalent interactions. numberanalytics.comrsc.org In systems incorporating this compound and other pyrene derivatives, these weak interactions are paramount in dictating the structure and stability of the resulting architectures. The planar, aromatic structure of the pyrenedione core is particularly conducive to π-π stacking, a dominant interaction where the electron clouds of adjacent molecules overlap. mdpi.comresearchgate.net

Computational studies using density functional theory (DFT) have explored the dimerization of pyrene and its oxidized forms, revealing that oxidation, as seen in pyrenedione, generally leads to stronger intermolecular interactions. researchgate.net These π-stacking forces, along with C–H–π interactions, are fundamental to the self-assembly process. mdpi.com This principle has been widely leveraged in the non-covalent modification of other extended π-systems, such as carbon nanotubes and graphene sheets. mdpi.com

The interplay of these interactions can be finely tuned. For instance, the self-assembly of certain amphiphilic molecules containing a pyrene head is driven by a balance between hydrogen bonding and π-π stacking interactions, a process that can be controlled by the choice of solvent. conicet.gov.ar Research on metallacycles has also shown that π-π interactions are the impetus for the formation of unique, interlocked supramolecular structures. nih.gov The stability of these assemblies, driven by non-covalent forces, underscores their importance in creating novel materials from pyrenedione-based building blocks.

Fabrication of Functional Materials with Tailored Properties

This compound serves as a foundational component in the fabrication of functional organic materials, particularly for applications in organic electronics. mdpi.com The ability to modify the pyrene core at specific positions allows for the precise tuning of molecular architecture and, consequently, the material's photoelectric properties. mdpi.comuky.edu Control over molecular packing is critical for optimizing charge carrier mobilities in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uky.edu

The introduction of electron-withdrawing carbonyl groups in this compound makes it an electron-accepting (π-acceptor) unit. researchgate.net This characteristic is crucial for creating donor-acceptor systems that are central to the function of organic solar cells and other photoelectric devices. mdpi.comresearchgate.net By attaching different functional groups to the this compound core, researchers can systematically alter its electronic and physical properties. For example, the synthesis of 1,6-disubstituted pyrene derivatives through methods like the Sonogashira coupling reaction enables the creation of materials that exhibit desirable liquid crystalline or electroluminescent behavior. researchgate.netuky.edu This strategic functionalization is a key pathway to developing new high-performance semiconductors with tailored properties for advanced electronic applications. uky.edu

Sensors and Probes Development

The distinct electrochemical and photophysical properties of the pyrene framework make it an excellent platform for the development of chemical sensors and biological probes. mdpi.com Derivatives of this compound are being explored for their potential in both fluorescent and electrochemical sensing applications.

Pyrene-based molecules are renowned for their use as fluorescent probes due to their high fluorescence efficiency and the characteristic formation of fluorescent excimers—an excited-state dimer that emits light at a longer wavelength than the single molecule (monomer). mdpi.comnih.gov This property is exploited in designing probes that signal the presence of a target analyte through a distinct change in the fluorescence signal.

One strategy involves creating "turn-on" fluorescent probes. For example, a probe combining a pyrene ring with a substituted pyridine (B92270) was developed to detect cysteine (Cys). nih.gov The probe's fluorescence is initially quenched but is restored upon reaction with Cys, enabling sensitive detection and successful bioimaging in HepG2 cells, zebrafish, and Arabidopsis thaliana. nih.gov Another sophisticated approach uses binary oligonucleotide probes where two pyrene groups are brought into close proximity upon binding to a target mRNA sequence. nih.govresearchgate.net This binding results in the formation of a pyrene excimer, which has a very long fluorescence lifetime compared to the natural background fluorescence of cells. nih.gov This allows for the unambiguous detection of mRNA in complex biological environments using time-resolved fluorescence spectroscopy. nih.gov

| Probe Type | Target Analyte | Mechanism | Application |

| Turn-on Probe | Cysteine (Cys) | Michael addition reaction restores fluorescence. nih.gov | Bioimaging in cells and organisms. nih.gov |

| Binary Probe | mRNA | Hybridization brings two pyrene units together, forming a fluorescent excimer. nih.gov | Selective detection of mRNA in cellular extracts. nih.gov |

| Quenching-based Probe | Ferric Ions (Fe³⁺) | Ferric ions quench the fluorescence of a pyrene derivative (PTSA). researcher.life | Detection of metal ions in solution. researcher.life |

The electron-accepting nature of this compound makes it an attractive candidate for the development of electrochemical sensors. The core principle of these sensors relies on the specific electrochemical response of the molecule when it interacts with a target analyte. srce.hrmdpi.com The this compound core exhibits well-defined and reversible electrochemical reduction behavior. researchgate.net

Cyclic voltammetry studies have provided key data on its electrochemical properties. These properties are fundamental to its function in a sensor, where it can be immobilized on an electrode surface. researchgate.netmdpi.com When an analyte is introduced, it can interact with the pyrenedione layer, causing a measurable change in the electrochemical signal, such as a shift in potential or a change in current. While much of the current research involves modifying electrodes with pyrene-functionalized nanomaterials like reduced graphene oxide to detect substances such as hydrazine (B178648) or 4-nitrophenol, the intrinsic redox activity of this compound itself provides a strong foundation for its direct use in similar sensing platforms. researchgate.netmdpi.com

| Compound | Half-Wave Potential 1 (vs. Fc/Fc⁺) | Half-Wave Potential 2 (vs. Fc/Fc⁺) | Approx. LUMO Level (vs. vacuum) |

| This compound | -0.30 V researchgate.net | -0.52 V researchgate.net | -3.9 eV researchgate.net |

| 1,8-Pyrenedione (B1214282) | -0.35 V researchgate.net | -0.59 V researchgate.net | -3.9 eV researchgate.net |

Liquid Crystalline Materials Development

Discotic liquid crystals are materials composed of disc-shaped molecules that can self-assemble into ordered columnar structures. mdpi.comrsc.org These columns can act as one-dimensional molecular wires, making them highly promising for applications in organic electronics that require efficient charge transport. rsc.orgresearchgate.net

The flat, rigid, and disc-like geometry of the this compound core makes it an ideal building block for designing discotic liquid crystals. researchgate.netmdpi.com Researchers have successfully synthesized novel π-acceptor discotic liquid crystalline compounds based on a this compound core. researchgate.net In a comparative study, derivatives of both this compound and its isomer, 1,8-pyrenedione, were synthesized. researchgate.net Despite their structural similarities and comparable electrochemical properties, a significant finding was that only the this compound derivative demonstrated the ability to self-assemble into a soft crystalline phase, a key characteristic of liquid crystalline behavior. researchgate.net

The synthesis of these materials often involves attaching flexible peripheral chains to the rigid pyrenedione core. For example, 1,6-disubstituted pyrene-based hexacatenar liquid crystals, which possess six flexible chains, have been synthesized via Sonogashira coupling. researchgate.net The design of such molecules is driven by the goal of controlling the long-range order to influence the electrical properties of these organic conductors. researchgate.net The successful creation of liquid crystals from a this compound core opens up possibilities for developing new materials with tailored self-assembly and charge-transport properties for next-generation electronic devices. rsc.orgresearchgate.net

Mesophase Behavior and Structural Characterization

Derivatives of pyrene, a polycyclic aromatic hydrocarbon, are known to exhibit liquid crystalline properties, forming various mesophases due to the strong π-π interactions of their rigid cores. beilstein-journals.org The specific mesophase behavior is influenced by the nature and position of substituent groups on the pyrene core. The self-assembly into ordered, yet fluid, structures is a hallmark of these materials, making them subjects of intense study.

The structural characterization of these mesophases is typically conducted using a combination of techniques. Polarized Optical Microscopy (POM) is used to identify the liquid crystalline textures, while Differential Scanning Calorimetry (DSC) determines the transition temperatures and associated enthalpy changes between different phases. ep2-bayreuth.deresearchgate.net For a more detailed structural elucidation, X-ray Diffraction (XRD) and Small- and Wide-Angle X-ray Scattering (SWAXS) are employed to determine the symmetry and dimensions of the molecular packing, such as columnar or smectic arrangements. ep2-bayreuth.deresearchgate.netmdpi.com

Pyrene-based compounds have been shown to form several types of mesophases:

Columnar Phases: Many pyrene derivatives self-assemble into columnar structures, where the flat, disc-like molecules stack on top of one another to form columns. These columns then arrange into two-dimensional lattices.

A pyrene-based compound studied for its charge transport properties crystallizes below 166 °C but preserves the close-packed columnar rectangular (Col_rect_) structure of its mesophase. beilstein-journals.orgbeilstein-journals.org This material transitions to a columnar hexagonal (Col_hex_) phase at 225 °C before becoming an isotropic liquid at 248 °C. beilstein-journals.org

Other pyrene-fused poly-aromatic regioisomers, when equipped with eight peripheral aliphatic chains, self-assemble into a single hexagonal columnar mesophase (Col_h_). mdpi.com One homolog also exhibited a columnar mesophase with rectangular symmetry at a lower temperature. mdpi.com

Research on discotic liquid crystals with a pyrenedione core has also been noted for inducing columnar mesophases. mdpi.com

Nematic Phases: In the nematic (N) phase, the molecules show a general orientational order but lack positional order.

Nonsymmetric pyrene-based dimers linked by diether spacers have been shown to exhibit conventional nematic and smectic A phases. nih.gov

A pyrene-based imine dimer was also found to exhibit a nematic phase. mdpi.com

Twist-Bend Nematic Phases: A more complex chiral nematic phase, the twist-bend nematic (N_TB_) phase, has been observed in pyrene-based dimers with odd-membered methylene-ether spacers. nih.gov In these materials, intermolecular face-to-face associations of the pyrene moieties contribute to the formation of a glassy N_TB_ phase. nih.gov

The table below summarizes the observed mesophase behaviors in various pyrene-based systems.

| Pyrene Derivative Type | Observed Mesophases | Characterization Methods |

| Pyrene-based columnar liquid crystal beilstein-journals.org | Cr → Col_rect → Col_hex_ → Iso | DSC, XRD, POM |

| Pyrene-fused PAHs mdpi.com | Col_h_, Col_rect_ | POM, TGA, DSC, SWAXS |

| Diether-linked pyrene dimers nih.gov | Nematic, Smectic A | Not specified |

| Methylene-ether linked pyrene dimers nih.gov | Nematic, Twist-Bend Nematic (N_TB_) | AFM |

| Pyrene-based imine dimer mdpi.com | Nematic | PLM, DSC |

Charge Transport Properties in Liquid Crystalline Phases

The ordered stacking of molecules in the columnar mesophases of pyrene derivatives creates pathways for the efficient transport of charge carriers. beilstein-journals.org This property is crucial for their potential application in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge transport characteristics are typically evaluated by fabricating electron-only and hole-only devices and measuring the current-voltage response to determine charge carrier mobilities. beilstein-journals.orgnih.gov

In a comparative study, a pyrene-based columnar liquid crystal was investigated alongside a perylene-based equivalent. beilstein-journals.org The pyrene derivative, which maintains a close-packed columnar rectangular order at room temperature, demonstrated significantly different charge transport behavior compared to the perylene-based material. beilstein-journals.orgbeilstein-journals.org

Key findings from the research include:

The pyrene-based material exhibited an electron mobility (μ_e_) that was approximately two orders of magnitude higher than that of the perylene-based compound. beilstein-journals.orgbeilstein-journals.org This superior electron transport is attributed to the larger π-conjugated system of the pyrene core. beilstein-journals.org

While the hole mobility (μ_h_) of the pyrene derivative was similar to the perylene (B46583) material, its enhanced electron mobility indicates that the pyrene-based molecule can function as an ambipolar transporting layer, capable of conducting both positive and negative charges. beilstein-journals.org